molecular formula C15H16N2O2S B6669967 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide

Cat. No.: B6669967
M. Wt: 288.4 g/mol
InChI Key: NXFGXGAVXARVCJ-DZGCQCFKSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, an oxolane ring, and a thiophene ring

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(9-12-4-2-8-20-12)17-13-5-7-19-15(13)11-3-1-6-16-10-11/h1-4,6,8,10,13,15H,5,7,9H2,(H,17,18)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFGXGAVXARVCJ-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)CC2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)CC2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic conditions to form the oxolane ring.

    Introduction of the pyridine ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxolane intermediate.

    Attachment of the thiophene ring: The thiophene ring is attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amidation: The final step involves the formation of the amide bond through a condensation reaction between the oxolane-pyridine-thiophene intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, oxolane, or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-2-thiophen-2-ylacetamide
  • N-[(2R,3S)-1-((2S)-2-{[(cyclopentylamino)carbonyl]amino}-3-phenylpropyl]-2-thiophen-2-ylacetamide

Uniqueness

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-2-thiophen-2-ylacetamide is unique due to its combination of a pyridine ring, an oxolane ring, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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